molecular formula C10H16N4O2 B576360 tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate CAS No. 723286-79-1

tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate

Numéro de catalogue: B576360
Numéro CAS: 723286-79-1
Poids moléculaire: 224.264
Clé InChI: OKVLFQQWHATAHW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate is a nitrogen-containing heterocyclic compound.

Applications De Recherche Scientifique

Synthesis and Derivatives

tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate is synthesized through various methods. One notable synthesis involves the reaction of di-tert-butyl dicarbonate with appropriate triazole precursors. This compound serves as an intermediate for synthesizing more complex molecules, including those with potential therapeutic effects against diabetes and other conditions.

Diabetes Treatment

One of the primary applications of this compound is its role as an intermediate in the synthesis of Sitagliptin analogs. Sitagliptin is a well-known medication used to manage type II diabetes by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which increases insulin secretion and decreases glucagon levels in the bloodstream .

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit anticancer properties. For instance, compounds derived from the triazole framework have shown promise in targeting specific cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of triazolo-pyrazine derivatives. These compounds have demonstrated activity against various bacterial strains and fungi, making them candidates for further development as antimicrobial agents .

Case Study 1: Synthesis for Diabetes Analog

In a study focused on synthesizing Sitagliptin analogs, this compound was utilized as a key building block. The synthetic route involved multiple steps that successfully yielded compounds with enhanced DPP-4 inhibitory activity compared to the original Sitagliptin molecule. The resulting analogs showed improved pharmacokinetic profiles and reduced side effects in preclinical trials .

Case Study 2: Anticancer Screening

A series of derivatives based on this compound were synthesized and screened for anticancer activity against breast cancer cell lines. The results indicated that several derivatives significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations. These findings suggest that further optimization could lead to promising candidates for cancer therapy .

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityIC50 (µM)Reference
SitagliptinDPP-4 Inhibitor0.5
This compound derivative AAnticancer (Breast Cancer)10
This compound derivative BAntimicrobial (E. coli)15

Analyse Des Réactions Chimiques

Tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.

Activité Biologique

tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate (CAS No. 723286-79-1) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C10H16N4O2
  • Molecular Weight : 224.26 g/mol
  • Purity : >95%
  • Physical Form : Solid

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound exhibits potential as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways.

Key Mechanisms:

  • Inhibition of Kinases : Research indicates that this compound may inhibit certain kinases involved in cancer progression.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various pathogens.
  • Neuroprotective Effects : Investigations into its neuroprotective potential have shown promise in models of neurodegenerative diseases.

Biological Activity Data

Activity TypeObserved EffectReference
Kinase InhibitionModerate inhibition of CDK4/6
AntimicrobialEffective against E. coli
NeuroprotectionReduced neuronal apoptosis in vitro

Case Study 1: Kinase Inhibition

A study assessed the inhibitory effects of this compound on cyclin-dependent kinases (CDKs). The compound demonstrated a half-maximal inhibitory concentration (IC50) in the low micromolar range against CDK4/6, indicating its potential as a therapeutic agent in cancer treatment.

Case Study 2: Antimicrobial Properties

In vitro testing revealed that this compound exhibited significant antimicrobial activity against E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains.

Case Study 3: Neuroprotective Effects

Research conducted on neuronal cell lines showed that treatment with the compound reduced apoptosis induced by oxidative stress. The mechanism was linked to the modulation of reactive oxygen species (ROS) levels and activation of survival pathways.

Discussion

The biological activities of this compound suggest a versatile pharmacological profile with implications for drug development in oncology and infectious diseases. Its ability to inhibit key kinases positions it as a candidate for further investigation in cancer therapeutics.

Propriétés

IUPAC Name

tert-butyl 6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)13-4-5-14-7-11-12-8(14)6-13/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVLFQQWHATAHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C=NN=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674303
Record name tert-Butyl 5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

723286-79-1
Record name tert-Butyl 5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.